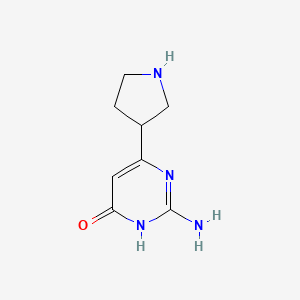

2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N4O |

|---|---|

Molecular Weight |

180.21 g/mol |

IUPAC Name |

2-amino-4-pyrrolidin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C8H12N4O/c9-8-11-6(3-7(13)12-8)5-1-2-10-4-5/h3,5,10H,1-2,4H2,(H3,9,11,12,13) |

InChI Key |

ZJLFBFMXCHQCLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CC(=O)NC(=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol and Its Derivatives

Historical Context and Evolution of Pyrimidine (B1678525) Synthesis Strategies

The synthesis of pyrimidines has a rich history dating back to the late 19th century. Early methods primarily involved the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or guanidine (B92328). A landmark in pyrimidine synthesis is the Pinner synthesis, which involves the condensation of an amidine with an α,β-unsaturated ketone or a similar compound. Another classical and widely used method is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea. researchgate.netijpsr.com

Over the decades, these fundamental strategies have been refined and expanded. The development of new reagents, catalysts, and reaction conditions has led to more efficient and versatile synthetic routes. growingscience.com For instance, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in classical condensation reactions. researchgate.net The evolution of pyrimidine synthesis has also been driven by the demand for specifically substituted derivatives for various applications, including pharmaceuticals. This has led to the development of regioselective methods for the functionalization of the pyrimidine ring, which are crucial for the synthesis of complex molecules like 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol.

De Novo Synthesis Approaches for the this compound Core

The de novo synthesis of the 2-amino-6-(substituted)pyrimidin-4-ol core involves the construction of the pyrimidine ring from acyclic precursors. This approach offers the flexibility to introduce desired substituents at specific positions of the heterocyclic ring.

Condensation Reactions and Cyclization Pathways

The fundamental approach to constructing the 2-aminopyrimidin-4-ol ring system involves the condensation of a β-ketoester or a related three-carbon synth on with guanidine. This reaction, a variation of the classical pyrimidine syntheses, directly installs the 2-amino and 4-hydroxy (or 4-oxo in its tautomeric form) functionalities.

The general pathway can be outlined as follows:

Reaction of a β-ketoester with guanidine: A suitably substituted β-ketoester is reacted with guanidine nitrate (B79036) in the presence of a base, such as sodium ethoxide. The reaction proceeds through an initial condensation to form a guanidino-intermediate, which then undergoes intramolecular cyclization with the elimination of water and ethanol (B145695) to yield the desired 2-aminopyrimidin-4-ol ring.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl acetoacetate | Guanidine | Sodium ethoxide | 2-Amino-6-methylpyrimidin-4-ol |

| Diethyl malonate | Guanidine | Sodium ethoxide | 2-Amino-4,6-dihydroxypyrimidine |

The de novo synthesis pathway in biological systems provides a conceptual framework, where the pyrimidine ring is assembled from simple precursors like bicarbonate, aspartate, and glutamine through a series of enzymatic steps. wikipedia.orgyoutube.com While chemical synthesis does not replicate this exact pathway, the principle of building the ring from simple, non-cyclic precursors remains central to de novo chemical synthesis strategies.

Strategies for Pyrrolidine (B122466) Ring Introduction and Regioselectivity Control

A key challenge in the synthesis of this compound is the regioselective introduction of the pyrrolidin-3-yl group at the C6 position of the pyrimidine ring. Several strategies can be employed to achieve this:

Starting with a pyrrolidine-containing precursor: One approach is to start with a β-ketoester that already incorporates the pyrrolidine ring at the appropriate position. For instance, the synthesis could begin with a 3-(alkoxycarbonylacetyl)pyrrolidine derivative. This precursor can then be condensed with guanidine to form the desired pyrimidine ring with the pyrrolidine moiety already in place. This method ensures regioselectivity from the outset.

Nucleophilic substitution on a pre-formed pyrimidine ring: An alternative strategy involves the nucleophilic aromatic substitution on a 6-halo-2-aminopyrimidin-4-ol derivative. A suitable starting material would be 2-amino-6-chloropyrimidin-4-ol. This compound can then be reacted with a protected 3-aminopyrrolidine (B1265635) or a pyrrolidine-3-yl organometallic reagent. The C6 position of the pyrimidine ring is susceptible to nucleophilic attack, especially with an activating group at C4. The use of a palladium catalyst can facilitate the coupling of a pyrrolidine-3-ylboronic acid derivative (Suzuki coupling) or a pyrrolidine-3-ylstannane derivative (Stille coupling) to the 6-halopyrimidine. Regioselectivity is generally favored at the C4 and C6 positions of the pyrimidine ring for nucleophilic substitution. researchgate.net

Functionalization of the Pyrimidine-Pyrrolidine Linkage

Once the pyrimidine-pyrrolidine core is assembled, further functionalization of the linkage can be explored to generate derivatives. If the pyrrolidine ring is introduced via a carbon-carbon bond-forming reaction, the resulting linkage is generally stable. If the linkage is formed via a nitrogen atom from the pyrrolidine (i.e., connecting at the pyrrolidine nitrogen), this amine linkage can be a site for further reactions. However, for the target compound, the linkage is a C-C bond.

Advanced Synthetic Protocols for Analog and Derivative Generation

The generation of analogs and derivatives of this compound often requires more advanced synthetic protocols, particularly for controlling stereochemistry and introducing diverse functional groups.

Strategies for Modification at the Pyrrolidine Moiety (e.g., stereochemical control)

The pyrrolidine ring in the target molecule contains a stereocenter at the C3 position. Controlling the stereochemistry at this center is crucial for developing enantiomerically pure analogs, which can have significantly different biological activities.

Several strategies can be employed for stereochemical control:

Use of chiral starting materials: The most straightforward approach is to use an enantiomerically pure pyrrolidine derivative as the starting material. For example, enantiopure (R)- or (S)-3-aminopyrrolidine derivatives can be used in the nucleophilic substitution reaction with a 6-halopyrimidine.

Asymmetric synthesis of the pyrrolidine ring: Advanced methods for the asymmetric synthesis of substituted pyrrolidines can be employed. One powerful technique is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. rsc.orgmappingignorance.org This method allows for the construction of the pyrrolidine ring with high stereocontrol, generating multiple stereocenters in a single step. acs.org The resulting pyrrolidine can then be incorporated into the final molecule.

Chiral resolution: If a racemic mixture of the final compound is synthesized, it can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

The following table summarizes some advanced methods for pyrrolidine synthesis:

| Method | Description | Key Features |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Reaction of an azomethine ylide with a dipolarophile catalyzed by a chiral metal complex. | High stereocontrol, potential to create multiple stereocenters. rsc.orgnih.gov |

| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane to afford pyrrolidine derivatives. | Access to complex pyrrolidine skeletons from readily available starting materials. researchgate.netosaka-u.ac.jpnih.gov |

| Palladium-Catalyzed Hydroarylation | Direct arylation of pyrrolines to introduce substituents at the C3 position. | Efficient method for the synthesis of 3-substituted pyrrolidines. researchgate.net |

Chemical Transformations at the Pyrimidine Core (e.g., positions 2, 4, 6)

The 2-amino-pyrimidin-4-ol core is a versatile template that allows for a variety of chemical modifications at its different positions, enabling the generation of a library of derivatives with diverse functionalities.

Transformations at the 2-amino group are a common strategy to introduce diversity. For instance, the amino group can undergo acylation, alkylation, or be used in coupling reactions to introduce various substituents. While direct transformation of the 2-amino group on the target molecule is not explicitly detailed in the reviewed literature, general methods for the modification of 2-aminopyrimidines are well-established. These include reactions with acid chlorides or anhydrides to form amides, and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl groups.

The 4-oxo group of the pyrimidin-4-ol tautomer can be converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃). This chlorinated intermediate is a key precursor for introducing a wide range of substituents at this position via nucleophilic aromatic substitution (SNAr) reactions. For example, various amines can be reacted with the 4-chloro-2-aminopyrimidine derivative to yield a diverse set of 4-amino-substituted pyrimidines. A general procedure involves heating the 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of a base like triethylamine, often in solvent-free conditions. nih.gov

The substituent at the 6-position of the pyrimidine ring is crucial for scaffold diversity. In the case of this compound, the pyrrolidine moiety is already installed. However, for the synthesis of analogs, this position can be varied. One common synthetic route to 2-amino-6-substituted-pyrimidin-4-ols involves the cyclocondensation of a β-ketoester with guanidine. By starting with different β-ketoesters, a variety of substituents can be introduced at the 6-position. For instance, the synthesis of 2-amino-6-methyl-pyrimidin-4-ol derivatives has been reported, which serves as a close analog to the target compound. researchgate.net

Further transformations on the pyrrolidine ring of the target molecule itself can also be envisaged. For instance, the secondary amine of the pyrrolidine ring could be functionalized through alkylation, acylation, or by participating in reductive amination reactions to introduce a wide array of substituents, thereby expanding the chemical space around the core scaffold.

Table 1: Examples of Chemical Transformations on the 2-Aminopyrimidine (B69317) Core

| Position | Reaction Type | Reagents and Conditions | Resulting Functional Group |

| 2-Amino | Acylation | Acid chloride, base | Amide |

| 2-Amino | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Arylamine |

| 4-Oxo | Chlorination | POCl₃ | Chloro |

| 4-Chloro | Nucleophilic Aromatic Substitution | Amine, base | Substituted amine |

| 6-Position | Cyclocondensation | β-ketoester, guanidine | Various alkyl/aryl groups |

Linker Chemistry and Scaffold Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening. nih.gov The 2-aminopyrimidine scaffold is an excellent starting point for DOS due to its multiple points for diversification.

Linker chemistry plays a pivotal role in DOS by allowing the attachment of the pyrimidine scaffold to other molecular fragments or solid supports. For the target molecule, the pyrrolidine ring itself can act as a linker, or its secondary amine can be a point of attachment for various linkers. For instance, the pyrrolidine nitrogen could be reacted with bifunctional linkers containing an amine-reactive group (e.g., an isocyanate or an activated ester) on one end and another functional group (e.g., an alkyne or an azide (B81097) for click chemistry) on the other.

A scaffold-hopping strategy can also be employed to generate novel analogs. This involves replacing a core part of the molecule with a different, but structurally related, fragment to explore new chemical space while retaining key binding interactions. For the 2-aminopyrimidine scaffold, this could involve replacing the pyrrolidine ring with other heterocyclic systems.

One approach to diversity-oriented synthesis involves a multicomponent reaction where the pyrimidine ring is constructed from several building blocks in a single step. For example, a Biginelli-type reaction or similar cyclocondensation reactions can be used to generate a library of pyrimidines with diverse substituents at positions 2, 4, 5, and 6 by varying the starting aldehydes, β-dicarbonyl compounds, and guanidines. nih.gov

Furthermore, solid-phase synthesis can be a valuable tool for the diversity-oriented synthesis of pyrimidine derivatives. By anchoring the pyrimidine scaffold to a solid support, a large number of analogs can be synthesized in parallel through sequential chemical transformations, followed by cleavage from the resin to yield the final compounds.

Table 2: Strategies for Diversity-Oriented Synthesis of 2-Aminopyrimidine Analogs

| Strategy | Description | Key Reactions |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials to rapidly build complexity. | Biginelli reaction, etc. |

| Scaffold Hopping | Replacing a core structural element with a different isosteric or bioisosteric group. | Retrosynthetic analysis and design of new core structures. |

| Linker-based Derivatization | Attaching diverse chemical moieties through flexible or rigid linkers. | Amide coupling, click chemistry, ether formation. |

| Solid-Phase Synthesis | Stepwise synthesis of analogs on a solid support for high-throughput production. | Attachment to resin, iterative chemical modifications, cleavage. |

Green Chemistry Principles and Sustainable Synthetic Routes Development for this compound Analogs

The development of sustainable synthetic routes is a critical aspect of modern organic chemistry. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. bohrium.com

For the synthesis of 2-aminopyrimidine derivatives, several green chemistry approaches can be considered. One key principle is the use of safer solvents. Water is an ideal green solvent, and performing reactions in aqueous media can significantly reduce the environmental impact. For instance, multicomponent syntheses of pyrimidines have been reported in water, often catalyzed by environmentally benign catalysts like citric acid. bohrium.com

Another important principle is the use of catalysis to improve reaction efficiency and reduce waste. Iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been developed as a sustainable method. nih.gov This process is atom-economical and generates water and hydrogen as the only byproducts.

Solvent-free reactions, also known as solid-state reactions, offer another green alternative. These reactions are often carried out by heating a mixture of the reactants without any solvent, which simplifies the workup procedure and reduces solvent waste. The synthesis of 2-aminopyrimidine derivatives has been achieved under solvent-free conditions, for example, by reacting 2-amino-4,6-dichloropyrimidine with various amines in the presence of a base. nih.gov

The use of renewable starting materials is also a cornerstone of green chemistry. While the direct synthesis of this compound from biomass-derived feedstocks is not yet established, the development of synthetic routes from renewable resources is a future goal. For example, alcohols derived from lignocellulose can be used as starting materials in the sustainable synthesis of pyrimidines. nih.gov

Energy efficiency can be improved by using alternative energy sources such as microwave irradiation or ultrasound. These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Table 3: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis |

| Use of Safer Solvents | Aqueous-based multicomponent reactions. bohrium.com |

| Catalysis | Iridium-catalyzed synthesis from alcohols and amidines. nih.gov |

| Atom Economy | Multicomponent reactions that incorporate most of the atoms from the reactants into the final product. |

| Solvent-Free Reactions | Solid-state synthesis of 2-aminopyrimidine derivatives. nih.gov |

| Use of Renewable Feedstocks | Synthesis from biomass-derived alcohols. nih.gov |

| Energy Efficiency | Microwave-assisted or ultrasound-promoted synthesis. |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals, confirming the connectivity of the pyrrolidinyl and pyrimidinyl rings.

Based on the analysis of its constituent parts, a predicted set of NMR chemical shifts can be proposed. The pyrimidin-4-ol core can exist in tautomeric forms, which would be distinguishable by NMR. The data presented here assumes the pyrimidin-4-one tautomer, which is often favored in similar systems.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Justification/Notes |

|---|---|---|---|---|

| 2 | C | - | ~163 | Carbon attached to two nitrogens (guanidinic). |

| -NH₂ | NH₂ | ~6.5-7.5 (broad s) | - | Exocyclic amino group protons, exchangeable. |

| 4 | C | - | ~170 | Carbonyl carbon in the pyrimidin-4-one tautomer. |

| 5 | CH | ~5.5-5.8 (s) | ~95 | Isolated vinyl proton on the pyrimidine (B1678525) ring. |

| 6 | C | - | ~165 | Pyrimidine carbon attached to the pyrrolidine (B122466) ring. |

| 3' | CH | ~3.3-3.6 (m) | ~35 | Methine proton at the point of attachment to the pyrimidine ring. |

| 2', 4' | CH₂ | ~3.0-3.4 (m) | ~50 | Methylene (B1212753) groups adjacent to the pyrrolidine nitrogen. |

| 5' | CH₂ | ~2.0-2.4 (m) | ~30 | Methylene group beta to the pyrrolidine nitrogen. |

| 1' | NH | ~8.0-9.0 (broad s) | - | Pyrrolidine N-H proton, exchangeable. |

To confirm the assignments predicted in Table 1, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the proton-proton coupling network. It would be expected to show clear correlations between the methine proton at position 3' of the pyrrolidine ring and the adjacent methylene protons at 2', 4', and 5'. The isolated nature of the pyrimidine H-5 proton would be confirmed by its lack of COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal (e.g., the proton at ~5.6 ppm to the carbon at ~95 ppm for position 5).

¹⁵N NMR spectroscopy, despite its lower sensitivity, provides valuable information about the electronic environment of the nitrogen atoms within a molecule. researchgate.net For this compound, four distinct nitrogen signals are expected. researchgate.netmdpi.com

Pyrrolidine Nitrogen (N-1'): As a secondary aliphatic amine, this nitrogen would be expected to resonate in a relatively upfield region, typically between -340 to -370 ppm (relative to CH₃NO₂).

Exocyclic Amino Nitrogen (-NH₂): The sp²-hybridized exocyclic amino group would appear further downfield, characteristic of primary amines attached to an aromatic system. science-and-fun.de

Pyrimidine Ring Nitrogens (N-1, N-3): These sp²-hybridized nitrogens are part of the heterocyclic aromatic system. Their chemical shifts are influenced by the substituents. N-1, flanked by the amino group and the carbonyl, and N-3, adjacent to the carbonyl, would have distinct chemical shifts, typically in the range of -150 to -250 ppm. researchgate.netnist.gov

Indirect detection methods like ¹H-¹⁵N HMBC can be used to assign these resonances by correlating the nitrogen atoms with nearby protons. For instance, the pyrrolidine N-1' would show a correlation to the adjacent methylene protons (H-2', H-5').

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. wikipedia.orgmsu.edunih.gov For this compound, with a molecular formula of C₈H₁₂N₄O, the calculated exact mass would be determined. An experimental HRMS measurement matching this theoretical value to within a few parts per million (ppm) would unequivocally confirm the molecular formula.

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₄O |

| Calculated Monoisotopic Mass | 180.1011 g/mol |

| Expected Ion ([M+H]⁺) | 181.1089 |

Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the compound's fragmentation pattern, offering additional structural proof. libretexts.orgwikipedia.org Common fragmentation pathways would likely involve the cleavage of the bond between the two rings, leading to fragment ions corresponding to the protonated pyrimidinol moiety and the pyrrolidine ring. researchgate.netgbiosciences.com

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structural Analysis

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by mapping the precise atomic positions in the solid state. rcsb.orgrcsb.org Analysis of a suitable single crystal of this compound would yield a three-dimensional model of the molecule. mdpi.comnih.gov

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the pyrimidinol and pyrrolidine ring structures.

Conformation: The conformation of the five-membered pyrrolidine ring (typically an "envelope" or "twist" conformation) and the relative orientation of the two ring systems would be established.

Tautomeric Form: SC-XRD would unambiguously determine the dominant tautomeric form in the solid state (i.e., pyrimidin-4-ol vs. pyrimidin-4-one).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations. nih.govyoutube.comyoutube.com The IR spectrum of this compound would be expected to display several characteristic absorption bands. libretexts.orginstanano.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3300-3500 | Medium, two bands |

| O-H Stretch | Hydroxyl (-OH) | 3200-3600 | Broad |

| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300-3500 | Medium, sharp |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850-3000 | Medium to strong |

| C=O Stretch | Amide/Lactam (Tautomer) | 1650-1690 | Strong |

| C=N, C=C Stretch | Pyrimidine Ring | 1550-1650 | Medium to strong, multiple bands |

| N-H Bend | Amine (-NH₂) | 1580-1650 | Medium |

The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would indicate O-H and N-H stretching, while a strong peak around 1650-1690 cm⁻¹ would be indicative of the C=O stretch of the pyrimidin-4-one tautomer. researchgate.netpg.edu.pl The region from 1550-1650 cm⁻¹ would contain overlapping stretches from the C=C and C=N bonds of the aromatic ring. spectroscopyonline.com

Chromatographic Methods (e.g., LC/MS) for Purity Assessment and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that separates components of a mixture and then detects them by their mass. nih.gov It is an indispensable tool for assessing the purity of a final compound and for monitoring the progress of its chemical synthesis. nih.govresearchgate.net

A typical method for analyzing this compound would involve:

Separation: Reversed-phase high-performance liquid chromatography (HPLC) would be used to separate the target compound from any unreacted starting materials, reagents, or synthetic byproducts. creative-proteomics.com The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a water/acetonitrile gradient with a modifier like formic acid).

Detection and Identification: As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The MS detector would be set to monitor for the mass-to-charge ratio (m/z) of the target compound (e.g., m/z 181.1 for the [M+H]⁺ ion).

Quantification: The area of the chromatographic peak corresponding to the compound is proportional to its concentration. By comparing the peak area of the main product to the areas of any impurity peaks, the purity of the sample can be accurately determined, often expressed as a percentage. nih.govresearchgate.net This method allows for the detection and quantification of impurities even at very low levels.

Computational and Theoretical Studies on 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. These methods are used to analyze molecular orbitals, charge distribution, and electrostatic potential, which govern a molecule's behavior.

DFT studies on related pyrimidine (B1678525) and pyridine (B92270) derivatives are commonly performed using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p). ijcce.ac.irnih.gov Such calculations for 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol would reveal its electronic landscape. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. indexcopernicus.com

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations to identify electron-rich and electron-poor regions. For this compound, the oxygen of the hydroxyl group and the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the amino group hydrogens would be regions of positive potential. indexcopernicus.com

| Property | Predicted Significance for this compound |

| HOMO Energy | Indicates the location of electron-donating sites, likely concentrated on the amino group and the pyrimidine ring. |

| LUMO Energy | Indicates electron-accepting sites, likely distributed across the pyrimidine ring system. |

| HOMO-LUMO Gap | A key parameter for chemical reactivity and kinetic stability. |

| Dipole Moment | Provides insight into the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Quantifies the electron distribution among the atoms, highlighting polar bonds and reactive sites. |

Note: The table presents the type of data obtained from DFT studies, based on general findings for similar heterocyclic compounds.

Conformational Analysis and Stereochemical Impact on Molecular Structure

The three-dimensional structure of this compound is significantly influenced by the conformational flexibility of the pyrrolidine (B122466) ring and the stereochemistry at its point of attachment.

The pyrrolidine ring is not planar and can adopt various puckered conformations, most commonly an "envelope" or "twisted" form. nih.govnih.gov The specific conformation determines the spatial orientation of the substituents on the ring. In crystallographic studies of related molecules, the pyrrolidine ring has been observed in both envelope and twisted conformations. nih.govnih.govnih.gov

Furthermore, the attachment at the 3-position of the pyrrolidine ring creates a chiral center, meaning the compound can exist as two distinct enantiomers, (R) and (S). The stereochemistry at this center dictates the precise three-dimensional arrangement of the pyrrolidine ring relative to the pyrimidine core. This can have a profound impact on how the molecule interacts with chiral biological targets like enzymes or receptors. The dihedral angle between the mean planes of the pyrimidine and pyrrolidine rings is a critical parameter; in a similar structure, this angle was found to be approximately 14.6°. nih.govnih.gov

| Structural Feature | Description and Impact | Reference Data (from similar structures) |

| Pyrrolidine Ring Pucker | Can adopt non-planar envelope or twisted conformations. | Puckering parameters q₂ = 0.422 Å and φ₂ = 273.9° observed in a related molecule. nih.gov |

| Chirality | The C3 position of the pyrrolidine is a stereocenter, leading to (R) and (S) enantiomers. | N/A |

| Dihedral Angle | The angle between the pyrimidine and pyrrolidine rings affects the overall molecular shape. | 14.6° (major component) and 16.2° (minor component). nih.gov |

| Tautomerism | The pyrimidin-4-ol moiety can exist in keto-enol tautomeric forms (pyrimidin-4-one). | N/A |

Molecular Docking and Dynamics Simulations for Receptor Binding Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a molecule (ligand) might bind to a biological target, such as a protein receptor. These methods are essential in drug discovery for identifying potential therapeutic agents.

Derivatives of 2-aminopyrimidine (B69317) have been extensively studied as ligands for various biological targets. For instance, they are known to act as Adenosine (B11128) A1 Receptor Antagonists and inhibitors of various kinases. nih.govnih.govnih.gov Docking studies of these scaffolds reveal common binding patterns. The 2-amino group and the pyrimidine ring nitrogens frequently act as hydrogen bond donors and acceptors, forming crucial interactions within the receptor's binding site. nih.gov For example, in studies on adenosine receptors, the exocyclic amino group often forms a key double-hydrogen bond with an asparagine residue. nih.gov

For this compound, docking simulations could predict its binding affinity and orientation within the active sites of various kinases or G-protein coupled receptors. The pyrrolidine ring would likely occupy a specific sub-pocket of the binding site, with its stereochemistry influencing the goodness of fit. MD simulations could further refine this by modeling the dynamic behavior of the ligand-receptor complex over time.

| Potential Protein Target Class | Predicted Key Interactions |

| Kinases | Hydrogen bonding between the aminopyrimidine core and the hinge region of the kinase. |

| Adenosine Receptors | Hydrogen bonds from the 2-amino group to asparagine residues; hydrophobic interactions involving the pyrrolidine ring. nih.gov |

| Cyclin-Dependent Kinases (CDKs) | Hydrogen bonding and hydrophobic interactions within the ATP-binding pocket. nih.gov |

Prediction of Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the driving forces behind the formation of organized, long-range structures known as supramolecular assemblies. The functional groups in this compound are well-suited to participate in a variety of such interactions.

Hydrogen bonding is expected to be a dominant interaction. The amino group (-NH₂) and the ring nitrogens can act as hydrogen bond donors and acceptors, while the hydroxyl group (-OH) is both a strong donor and acceptor. These interactions can lead to the formation of dimers, one-dimensional chains, or two-dimensional sheets in the solid state. nih.govresearchgate.net In related aminopyrimidine structures, extensive networks of N-H···N and O-H···N hydrogen bonds create robust molecular columns or chains. nih.govresearchgate.net

Additionally, π-π stacking between the aromatic pyrimidine rings is another significant interaction that stabilizes the crystal packing. researchgate.net The centroid-to-centroid distance between stacked rings in similar structures is typically in the range of 3.5 to 3.9 Å. researchgate.net These non-covalent forces collectively dictate the crystal structure and can influence physical properties like solubility and melting point.

| Interaction Type | Potential Role in Supramolecular Assembly |

| N-H···N Hydrogen Bonds | Links molecules into dimers with R²₂(8) motifs or into extended chains. nih.govresearchgate.net |

| N-H···O Hydrogen Bonds | Can form between the amino group and the hydroxyl group of a neighboring molecule. researchgate.net |

| O-H···N Hydrogen Bonds | Strong interactions between the hydroxyl group and pyrimidine or pyrrolidine nitrogen atoms. researchgate.net |

| π-π Stacking | Aromatic stacking between pyrimidine rings contributes to crystal stability. researchgate.net |

In Silico Lipophilicity and Polarity Predictions

In silico methods are widely used to predict physicochemical properties like lipophilicity and polarity, which are critical for a molecule's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).

Lipophilicity is typically quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD). It describes a compound's preference for a lipid versus an aqueous environment. The polarity is often estimated by the topological polar surface area (PSA), which is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule.

For this compound, the presence of multiple hydrogen bond donors and acceptors (amino, hydroxyl, and nitrogen atoms) suggests a significant polar character. The PSA is expected to be relatively high, which generally correlates with lower cell membrane permeability. The logP value would reflect a balance between the polar aminopyrimidinol core and the more aliphatic pyrrolidine ring. Studies on similar heterocyclic scaffolds often use these predicted values to optimize drug-like properties. researchgate.netmdpi.com

| Physicochemical Property | Predicted Characteristic | Importance |

| logP / logD | Expected to be low to moderate, indicating a degree of hydrophilicity. | Influences solubility, permeability, and plasma protein binding. |

| Polar Surface Area (PSA) | Expected to be in a range typical for orally available drugs, but potentially high enough to limit blood-brain barrier penetration. mdpi.com | Correlates with membrane permeability and bioavailability. |

| Hydrogen Bond Donors | 3 (two on -NH₂, one on -OH, one on pyrrolidine -NH) | Governs interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 4 (two on pyrimidine ring, one on -OH, one on pyrrolidine -N) | Governs interactions with biological targets and affects solubility. |

Note: The table presents expected characteristics based on the molecular structure and data from related compounds.

Predictive Modeling for Chemical Reactivity and Pathway Analysis

Computational models can predict the chemical reactivity of different sites within a molecule, offering guidance for synthesis and understanding potential metabolic pathways.

Reactivity analysis is often based on the electronic properties derived from quantum chemical calculations. nih.gov

Frontier Molecular Orbital (FMO) Theory : The distribution of the HOMO and LUMO indicates the most likely sites for electrophilic and nucleophilic attack, respectively. The amino group and pyrimidine ring are likely to be the location of the HOMO, suggesting they are susceptible to oxidation or reaction with electrophiles. The LUMO is likely spread across the pyrimidine ring, indicating sites for nucleophilic attack. nih.govindexcopernicus.com

Molecular Electrostatic Potential (MEP) : As mentioned earlier, MEP maps visually identify nucleophilic (negative potential) and electrophilic (positive potential) sites. indexcopernicus.com

The functional groups present in this compound suggest several potential reactions. The amino groups (on the pyrimidine and pyrrolidine) can be acylated, alkylated, or undergo other nucleophilic reactions. The hydroxyl group can be etherified or esterified. The pyrimidine ring itself can participate in reactions, as seen in the synthesis of related compounds via nucleophilic aromatic substitution of a precursor like a 4-chloropyrimidine. nih.gov

| Molecular Site | Predicted Reactivity | Potential Transformation |

| 2-Amino Group | Nucleophilic | Acylation, Alkylation |

| Pyrrolidine Nitrogen | Nucleophilic, Basic | Salt formation, Alkylation |

| 4-Hydroxyl Group | Nucleophilic, Acidic | O-alkylation (ether formation), Esterification |

| Pyrimidine Ring | Aromatic system | Potential sites for electrophilic or nucleophilic substitution depending on conditions. |

Structure Activity Relationship Sar Investigations of 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol Derivatives

Systematic Modification of the Pyrimidine (B1678525) Core and its Impact on Biological Activity

The pyrimidine nucleus is a foundational scaffold in numerous biologically active compounds. nih.gov Its modification is a key strategy for modulating the pharmacological profile of its derivatives. Research into related pyrimidine-containing structures has shown that the nature and position of substituents on the core ring significantly influence biological outcomes. nih.gov

In the development of adenosine (B11128) A1 receptor (A1AR) antagonists based on a 2-amino-4,6-disubstituted-pyrimidine scaffold, the aromatic residues at positions 4 and 6 of the pyrimidine core were found to be critical for the selectivity profile. nih.gov Fusing the pyrimidine ring with other heterocyclic systems, such as in pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, is another common strategy to explore new chemical space and interaction points with biological targets. nih.govmdpi.com For example, pyrido[2,3-d]pyrimidin-7(8H)-ones are explored as tyrosine kinase inhibitors, where substitutions at the C4 position are crucial for activity. mdpi.com The challenge in these modifications often lies in the synthetic accessibility and the potential for steric hindrance, which can preclude the desired ring formations or subsequent reactions. mdpi.com

| Core Structure | Modification Strategy | Observed Impact | Reference |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidine | Variation of aromatic residues at R4 and R6 | Influences selectivity profile for A1AR and A2AAR | nih.gov |

| Pyrido[2,3-d]pyrimidin-7(8H)-one | Introduction of N-aryl, O-aryl, S-aryl, and other groups at C4 | Explored for potential as ZAP-70 tyrosine kinase inhibitors | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | 5-Alkyl substitution | Affects potency as inhibitors of Dihydrofolate Reductase (DHFR) | nih.gov |

Role of the Pyrrolidin-3-yl Moiety: Stereochemistry and Substituent Effects on Potency and Selectivity

The pyrrolidin-3-yl moiety is a crucial component that often dictates the potency and selectivity of this class of compounds. Its three-dimensional structure, including its stereochemistry and conformation, plays a significant role in how the ligand fits into the binding pocket of a target protein.

The stereoisomerism of the pyrrolidine (B122466) ring is a key factor in determining biological activity. nih.gov Different stereoisomers can position key interacting groups in distinct spatial orientations, leading to significant differences in binding affinity. For instance, in the crystal structure of a related compound, the pyrrolidine ring was observed to adopt an envelope conformation. nih.govnih.gov The specific conformation and its dihedral angle relative to the core heterocyclic ring can be critical for establishing productive interactions with the target. nih.govnih.gov

Furthermore, substituents on the pyrrolidine ring can be optimized to enhance potency and improve pharmaceutical properties. In the development of ghrelin receptor agonists, a series of pyrrolidine-based compounds were identified and optimized to create potential clinical candidates. nih.gov Similarly, in the design of histamine (B1213489) H3 receptor antagonists, modifications on the pyrrolidine ring of pyrrolidin-3-yl-N-methylbenzamides led to compounds with potent binding affinity and favorable in vivo profiles. nih.gov These modifications often involve exploring different alkyl or aryl groups on the pyrrolidine nitrogen or carbon atoms to probe for additional binding interactions or to modulate physicochemical properties like solubility and metabolic stability.

| Compound Series | Modification on Pyrrolidine Moiety | Impact | Target Class | Reference |

|---|---|---|---|---|

| Pyrrolidin-3-yl-N-methylbenzamides | Systematic evaluation of stereoisomers and substituents | Led to potent compounds with improved pharmaceutical properties | Histamine H3 Receptor | nih.gov |

| Pyrrolidine Derivatives | Optimization of substituents | Identification of highly potent full agonists | Ghrelin Receptor | nih.gov |

Analysis of Substituents at the 2-Amino Position of the Pyrimidine Ring

The 2-amino group on the pyrimidine ring is a common site for modification to fine-tune the pharmacological properties of the molecule. This position often serves as a key hydrogen bond donor, and substituents can influence this interaction, add new interactions, or alter the electronic properties of the pyrimidine ring.

Research on 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles revealed the prominent role of substitution on the exocyclic amino group. nih.gov Specifically, the introduction of a methyl group at this position was a determining factor in achieving a high selectivity profile for the A1 adenosine receptor. nih.gov This demonstrates that even small alkyl substituents can have a profound effect on selectivity by influencing the ligand's conformation or its fit within the binding site.

| Core Scaffold | Substituent at 2-Amino Position | Effect | Reference |

|---|---|---|---|

| 2-Amino-4,6-disubstitutedpyrimidine-5-carbonitrile | Methyl group | Exerted a prominent role in achieving unprecedented A1AR selectivity | nih.gov |

| 6-Methyl-pyrimidin-4-ol | Piperidine (B6355638), Morpholine | Successful synthesis of novel derivatives for biological evaluation | researchgate.net |

| Pyrimidine | Gabapentin, Baclofen (amino acids) | Creation of modified amino acid/peptide pyrimidine analogs | rsc.org |

Exploration of Linker and Bridging Strategies for Enhanced Molecular Recognition

Linker and bridging strategies are employed to connect the core pyrimidin-4-ol scaffold to other chemical moieties, aiming to access additional binding pockets or enhance interactions with the target protein. The nature, length, and rigidity of the linker are critical variables that can significantly affect binding affinity and other properties.

In the development of Protein Kinase B (PKB) inhibitors, variation of the linker group was a key optimization step. nih.gov Initial compounds with a 4-amino-4-benzylpiperidine structure suffered from rapid metabolism and low oral bioavailability. nih.gov By replacing the direct benzyl (B1604629) linker with a carboxamide linker—creating 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides—researchers developed potent and orally bioavailable inhibitors. nih.gov This highlights how a linker can not only influence binding but also dramatically improve pharmacokinetic profiles.

Other strategies involve utilizing the inherent functionality of the core molecule. For instance, the 4-ol group of 2-amino-substituted pyrimidin-4-ols can be converted into their sodium salts and subsequently reacted to form O-substituted products, effectively using the oxygen atom as a linking point to introduce new functional groups. researchgate.net This approach allows for the introduction of diverse side chains, such as those containing oxadiazole rings, to explore new chemical space and potential interactions. researchgate.net

Pharmacophore Elucidation and Ligand Efficiency Metrics in Derivative Optimization

The optimization of derivatives of 2-amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol is often guided by pharmacophore modeling and the application of ligand efficiency metrics. A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity.

Computational methods, such as receptor-driven docking and free energy perturbation simulations, are used to interpret SAR trends and guide the design of new derivatives. nih.gov This approach helps in understanding how different parts of the molecule contribute to binding and selectivity, effectively elucidating the pharmacophore.

During the optimization process, ligand efficiency (LE) metrics are invaluable tools for assessing the quality of hits and leads. nih.gov These metrics normalize binding affinity for the size of the molecule, helping to identify compounds that have a good balance of potency and physicochemical properties. nih.govcore.ac.uk Optimizing for metrics like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) can help ameliorate the trend of increasing molecular weight and lipophilicity during lead optimization, which can lead to poor pharmacokinetic and safety profiles. nih.gov Judicious application of these metrics helps guide medicinal chemists toward developing higher-quality drug candidates. nih.govcore.ac.uk

| Metric | Formula | Purpose | Reference |

|---|---|---|---|

| Ligand Efficiency (LE) | - (RTlnKi) / NHA | Measures the binding energy per heavy (non-hydrogen) atom. | nih.gov |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - cLogP | Relates potency to lipophilicity, aiming to achieve potency without excessive lipophilicity. | core.ac.uk |

Note: R is the gas constant, T is the absolute temperature, Ki is the binding affinity, NHA is the number of heavy atoms, pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and cLogP is the calculated logarithm of the partition coefficient.

Molecular and Biochemical Mechanisms of Action of 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol Analogs

Enzyme Inhibition Studies and Kinetic Characterization

Analogs of 2-amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol, particularly those featuring the aminopyrimidine core, have been extensively studied as inhibitors of a wide array of enzymes, most notably protein kinases. The pyrimidine (B1678525) scaffold is recognized as a privileged structure in medicinal chemistry, often acting as a bioisostere of the adenine (B156593) ring of ATP, allowing it to effectively compete for the ATP-binding site in many kinases. researchgate.netmdpi.com

Cyclin-Dependent Kinase 2 (CDK2): The 2-aminopyrimidine (B69317) scaffold is a cornerstone for many potent CDK2 inhibitors. nih.gov Dysregulation of CDK2 is a key factor in the uncontrolled proliferation of cancer cells. benthamscience.com Bioisosteric replacement strategies have led to the discovery of novel chemotypes, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which exhibit potent CDK2 inhibitory activity. For instance, one such analog demonstrated a high-potency Ki value of 0.005 µM. nih.gov This class of compounds has been shown to be highly active, with another (4-pyrazolyl)-2-aminopyrimidine analog recording an IC₅₀ value of 0.29 nM. nih.gov A pyrazolo[4,3-d]pyrimidine bioisostere of the known inhibitor roscovitine (B1683857) was also developed and showed potent CDK inhibition. nih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a critical kinase in innate immune signaling pathways, making it a target for inflammatory disorders. Compounds with a 5-aryl-2,4-diaminopyrimidine core have been identified as potent IRAK4 inhibitors. nih.gov Additionally, a 2-aminopyrimidine-based imidazo[1,2-a]pyridine (B132010) was identified as a potent IRAK4 inhibitor, though it was less potent than its effect on JNK-3 (IC₅₀ = 3 µM for IRAK-4 vs. 270 nM for JNK-3). acs.org

Other Kinases (JNK, LRRK2): The aminopyrimidine scaffold has shown activity against other kinases. A structurally related aminopyrimidine was identified as a potent inhibitor of JNK-3 with an IC₅₀ of 270 nM. acs.org While LRRK2 is a known kinase target for various diseases, the literature did not prominently feature close analogs of this compound as potent inhibitors in the reviewed sources.

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS): The pyrimidine ring is a foundational element in antifolate drugs that target DHFR and TS, enzymes crucial for nucleotide synthesis. nih.govnih.gov Pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) cores are common in DHFR inhibitors. mdpi.comnih.gov Specifically, 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines have been designed as potent dual inhibitors of both human TS and DHFR, with one classical analog showing IC₅₀ values of 46 nM and 120 nM, respectively. nih.gov Other 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidine analogs showed TS inhibition in the 10⁻⁴ to 10⁻⁵ M range. acs.org

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): This enzyme is responsible for producing N-acylethanolamines, a family of signaling lipids. A library of pyrimidine-4-carboxamides has been explored as NAPE-PLD inhibitors. A key finding was the development of N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401), a potent and selective nanomolar inhibitor. wikipedia.orgresearchgate.net The inclusion of the (S)-3-hydroxypyrrolidine moiety, which is structurally related to the subject of this article, was found to reduce lipophilicity and increase activity tenfold. wikipedia.org Other pyrimidine derivatives also showed inhibitory activity in the micromolar range. biorxiv.org

KRAS-G12D: The KRAS-G12D mutation is a key driver in many cancers. Novel thieno[2,3-d]pyrimidine (B153573) analogs have been synthesized as KRAS-G12D inhibitors, with the lead compound, KD-8, showing an average IC₅₀ of 2.1 µM against three KRAS-G12D mutated cell lines and a binding affinity (KD) of 33 nM to the KRAS-G12D protein. nih.gov Other pyrimidine derivatives have also been designed to target this challenging protein. researchgate.net

For other enzymes such as soluble epoxide hydrolase (sEH) and phosphoribosyl pyrophosphate amidotransferase (PurF), the reviewed literature did not yield significant findings for inhibitors that are close structural analogs of this compound.

| Enzyme | Analog Scaffold | Inhibition Value (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 µM (Kᵢ) | nih.gov |

| CDK2 | (4-Pyrazolyl)-2-aminopyrimidine | 0.29 nM (IC₅₀) | nih.gov |

| IRAK4 | Aminopyrimidine-based imidazo[1,2-a]pyridine | 3 µM (IC₅₀) | acs.org |

| JNK-3 | Aminopyrimidine-based imidazo[1,2-a]pyridine | 270 nM (IC₅₀) | acs.org |

| Human Thymidylate Synthase (TS) | 2-Amino-4-oxo-pyrrolo[3,2-d]pyrimidine analog | 46 nM (IC₅₀) | nih.gov |

| Human DHFR | 2-Amino-4-oxo-pyrrolo[3,2-d]pyrimidine analog | 120 nM (IC₅₀) | nih.gov |

| KRAS-G12D (Binding) | Thieno[2,3-d]pyrimidine analog (KD-8) | 33 nM (K_D) | nih.gov |

| NAPE-PLD | Pyrimidine-4-carboxamide (LEI-401) | Nanomolar range | wikipedia.org |

Receptor Binding and Antagonism/Agonism at Target Receptors

Histamine (B1213489) H4 Receptor (H4R): The histamine H4 receptor is a G-protein coupled receptor primarily expressed on immune cells, making it an attractive target for treating inflammatory and allergic disorders. Analogs based on a pyrido[3,2-d]pyrimidine (B1256433) scaffold, which is a fused version of the core pyrimidine ring, have been developed as potent H4R antagonists. researchgate.net These compounds showed good affinities for the human H4 receptor and had comparable receptor residence times to other clinical-stage compounds. researchgate.net Research has also shown that the basicity (pKa) of the aminopyrimidine moiety can play a crucial role in controlling the binding activity at the H4 receptor, suggesting a key interaction with acidic residues in the receptor's active site.

Cellular Target Engagement and Pathway Modulation

The enzymatic inhibition and receptor binding activities of this compound analogs translate into significant effects at the cellular level, including anti-proliferative activity and the induction of apoptosis.

Anti-proliferative Activity: A wide range of aminopyrimidine derivatives have demonstrated potent anti-proliferative and cytotoxic effects against various human cancer cell lines. For example, pyrido[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cell lines. biorxiv.org One novel pyrido[2,3-d]pyrimidine analog (compound 4) exhibited remarkable cytotoxicity against MCF-7 cells with an IC₅₀ value of 0.57 µM. Similarly, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines displayed sub-micromolar anti-proliferative activity against a panel of 13 different cancer cell lines. nih.gov Thieno[2,3-d]pyrimidine-based KRAS-G12D inhibitors also exhibited potent antiproliferative activity, with compound KD-8 showing an average IC₅₀ of 2.1 µM across three mutated cell lines. nih.gov

| Cell Line | Cancer Type | Analog Scaffold | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| MCF-7 | Breast Cancer | Pyrido[2,3-d]pyrimidine (Compound 4) | 0.57 µM | |

| HepG2 | Liver Cancer | Pyrido[2,3-d]pyrimidine (Compound 11) | 0.99 µM | |

| A2780 | Ovarian Cancer | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | 0.127-0.560 µM (GI₅₀ Range) | nih.gov |

| SW480 | Colon Cancer | Pyrimidine with urea (B33335) moiety (Compound 4b) | 11.08 µM | wikipedia.org |

| Panc1 | Pancreatic Cancer | Thieno[2,3-d]pyrimidine (KD-8) | ~2.1 µM (Average) | nih.gov |

| PC-3 | Prostate Cancer | Pyrido[2,3-d]pyrimidine (Compound 6b) | Potent activity reported | biorxiv.org |

Apoptosis Induction: Many pyrimidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. wikipedia.orgresearchgate.net Mechanistic studies have shown that these compounds can trigger apoptosis through both intrinsic and extrinsic pathways. biorxiv.org For example, a pyrido[2,3-d]pyrimidine analog was found to dramatically induce apoptotic cell death in MCF-7 cells, increasing the rate by over 58-fold compared to controls. Another study on a pyrimidine derivative with an aryl urea moiety showed it induced apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to a loss of mitochondrial membrane potential. wikipedia.org CDK2 inhibitor analogs based on the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold were also confirmed to induce apoptosis in ovarian cancer cells. nih.gov

Microtubule Disruption: While not a universal mechanism for all pyrimidine analogs, certain related scaffolds have been identified as microtubule targeting agents (MTAs). These compounds interfere with the polymerization of tubulin, leading to a disruption of the microtubule network. This action halts the cell cycle in the G2/M phase, triggering mitotic arrest and subsequent apoptosis.

Investigation of Pyrimidine Bioisosterism and its Influence on Biological Function

Bioisosterism, the strategy of replacing one functional group with another that retains similar physical or chemical properties, is a cornerstone of modern drug design. The pyrimidine ring is a versatile and widely used bioisostere, primarily for purine (B94841) and benzene (B151609) rings.

Its structural similarity to the purine base adenine makes pyrimidine and its fused derivatives (like pyrazolo[3,4-d]pyrimidine and pyrido[2,3-d]pyrimidine) ideal scaffolds for kinase inhibitors. researchgate.netmdpi.comresearchgate.net They can effectively mimic the binding of ATP to the hinge region of the kinase active site, conferring potent inhibitory activity. researchgate.net This principle has been successfully applied in the development of inhibitors for kinases like CDK2 and IRAK4. nih.govacs.org

The application of bioisosterism is evident in the optimization of lead compounds. In one example, the phenylsulfonamide group of a lead CDK inhibitor was replaced with a pyrazole (B372694) ring, resulting in a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with more potent CDK2 inhibition. nih.gov In another case, replacing a central benzene ring with a pyridine (B92270) ring in a cabozantinib (B823) analog resulted in a potent c-Met kinase inhibitor.

However, the substitution is not always straightforward. The electronic properties of the pyrimidine ring, specifically the presence and position of its nitrogen atoms, can subtly alter hydrogen bonding potential and molecular conformation, sometimes leading to a significant drop in activity when substituted for a seemingly similar ring like pyridine. This highlights the nuanced role of the pyrimidine scaffold beyond simple structural mimicry, where its specific electronic distribution is crucial for potent biological function.

Mechanisms of Interaction with Biological Macromolecules

The biological activity of this compound analogs is dictated by their specific molecular interactions with target macromolecules, primarily through hydrogen bonding and hydrophobic interactions. Molecular docking studies have been instrumental in elucidating these interactions.

Hydrogen Bonding: Hydrogen bonds are consistently identified as the critical interactions for the affinity and specificity of aminopyrimidine derivatives. The 2-amino group on the pyrimidine ring frequently acts as a hydrogen bond donor, forming crucial interactions with the "hinge region" of the ATP-binding pocket in many protein kinases. acs.org For example, docking studies of Mer/c-Met dual inhibitors revealed that the aminopyrimidine moiety forms hydrogen bonds with the backbone of key residues like Pro672 and Met674. Similarly, pyrimidinone scaffolds are predisposed to forming strong N–H···O hydrogen bonds, which are key to their interaction with biological targets.

Hydrophobic Interactions: In addition to hydrogen bonds, hydrophobic interactions play a significant role in stabilizing the ligand-protein complex. The pyrimidine ring itself and its various substituents engage with nonpolar pockets in the active site. Docking studies of BRD4 inhibitors showed that the aminopyrimidine moiety engaged in hydrophobic interactions with residues such as Leu92, Trp91, Pro82, and Val87. acs.org In KRAS-G12D inhibitors, hydrophobic portions of the molecule were shown to bind in a pocket formed by Val9, Met72, and Tyr96. The interplay of specific hydrogen bonds and broader hydrophobic contacts anchors the inhibitors in the active site, leading to potent inhibition.

Early Pre Clinical Pharmacokinetic and Metabolic Pathway Research on 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol Derivatives

In Vitro Metabolic Stability Studies (e.g., microsomal clearance)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of new chemical entities. nuvisan.com These assays typically involve incubating the compound with liver microsomes or hepatocytes to measure its rate of degradation. nuvisan.com The primary parameters derived from these studies are the compound's half-life (t1/2) and its intrinsic clearance (Clint). nuvisan.com A high intrinsic clearance often suggests rapid metabolism in the liver, which can lead to low bioavailability and a short duration of action in vivo.

Research into related pyrimidine (B1678525) derivatives has demonstrated the importance of structural modifications to enhance metabolic stability. For example, in a series of 2,4-diamino-6-methylpyrimidines, analogues were synthesized to improve stability by altering substituents at various positions on the pyrimidine core. nih.gov The goal in these optimization efforts was often to achieve an intrinsic clearance of less than 5 ml/min/g. nih.gov Studies on other heterocyclic series, such as 6-amino-1H-pyrazolo[3,4-d]pyrimidines, have also shown that modifications, like changing a cyclopropyl group to a tetrahydropyran (THP) group, can lead to excellent metabolic stability. dundee.ac.uk

The following interactive table presents data from in vitro metabolic stability studies on various 2,4-diamino-6-methylpyrimidine analogues, highlighting the impact of structural changes on intrinsic clearance as measured in mouse liver microsomes (MLM). nih.gov

| Compound ID | R Group | Clint (MLM) (ml/min/g) |

|---|---|---|

| 4d |  | 17 |

| 18a |  | 29 |

| 18b |  | 35 |

| 18c |  | 50 |

| 18e |  | 3.4 |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters via In Silico Methods

In silico, or computational, methods are invaluable for predicting the ADME properties of drug candidates before they are synthesized. These predictive models use the chemical structure of a compound to estimate various pharmacokinetic parameters, allowing for the early-stage filtering of compounds that are likely to have poor drug-like properties. nih.govucj.org.ua

For derivatives of 2-Amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol, in silico tools can predict a wide range of characteristics. Web-based platforms like pkCSM and Pre-ADMET are utilized to compute these properties. nih.gov Key parameters evaluated include intestinal absorption, plasma protein binding, penetration of the blood-brain barrier, and potential for acting as a substrate or inhibitor of cytochrome P450 (CYP) enzymes. Toxicity predictions, such as mutagenicity and carcinogenicity, are also critical components of these computational assessments. nih.govucj.org.ua This predictive analysis helps prioritize which derivatives to advance to more resource-intensive in vitro and in vivo testing.

The table below outlines common ADME parameters that are evaluated using in silico prediction tools for novel chemical entities.

| ADME Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (%) | Predicts the extent of drug uptake from the gut into the bloodstream. |

| Absorption | Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption and efflux. |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Indicates if a compound is likely to enter the central nervous system. |

| Distribution | Plasma Protein Binding (%) | Affects the fraction of free drug available to exert its effect or be metabolized. |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which a drug is removed from the body. |

Characterization of Metabolic Pathways and Metabolite Identification (e.g., enzymatic studies)

Identifying the metabolic pathways of a drug candidate is crucial for understanding its clearance mechanisms and potential for forming active or toxic metabolites. This process involves incubating the parent compound with various enzymatic systems, such as liver microsomes or hepatocytes, and using advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the resulting metabolites. nih.gov

For pyrimidine-based compounds, metabolic transformations often involve oxidation, N-demethylation, or conjugation reactions. nih.gov For instance, research on related 4-amino-piperidine derivatives linked to a pyrrolo[2,3-d]pyrimidine core revealed that these compounds underwent metabolism in vivo, which resulted in rapid clearance and low oral bioavailability. nih.gov The primary goal of metabolite identification studies is to pinpoint the "soft spots" in a molecule's structure that are most susceptible to enzymatic degradation. This knowledge allows medicinal chemists to make targeted structural modifications to block these metabolic routes, thereby improving the compound's stability and pharmacokinetic profile.

Efflux Transporter Interactions (e.g., P-gp, BCRP) and Permeability Studies

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), are proteins located in cell membranes that actively pump substrates out of cells. nih.gov They play a significant role in drug disposition, affecting absorption in the intestine and penetration into tissues like the brain. eurekaselect.comresearchgate.net A compound that is a substrate of these transporters may exhibit poor oral bioavailability and limited efficacy. nih.gov

Therefore, it is essential to determine whether derivatives of this compound interact with these transporters. In vitro assays using cell lines that overexpress P-gp or BCRP are commonly employed. nih.gov In these studies, the accumulation of the test compound inside the cells is measured with and without a known inhibitor of the transporter. Increased accumulation in the presence of the inhibitor suggests the compound is a substrate. researchgate.net

Notably, studies on certain pyrrolo[3,2-d]pyrimidine derivatives have shown that these compounds had only a minor impact on P-gp or BCRP, indicating no significant inhibition or activation. nih.gov This is a favorable characteristic, as it reduces the risk of drug-drug interactions where the compound might affect the transport of other co-administered drugs.

Design and Lead Optimization Strategies for 2 Amino 6 Pyrrolidin 3 Yl Pyrimidin 4 Ol As a Chemical Probe or Pre Therapeutic Agent

Rational Design Based on Structure-Guided Approaches

Structure-guided design is a cornerstone for the rational development of inhibitors based on the 2-aminopyrimidine (B69317) scaffold. This approach utilizes high-resolution structural information of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, to design ligands that fit precisely into the binding site.

The design process often begins by modeling the aminopyrimidine core into the active site of a target protein. For instance, in the development of adenosine (B11128) A1 receptor (A1AR) antagonists, a receptor-driven docking model guided the initial design of a 2-amino-4,6-disubstituted-pyrimidine series. nih.govnih.gov This computational approach helps to predict binding modes and prioritize synthetic efforts. A key interaction for the 2-aminopyrimidine scaffold often involves the exocyclic amino group and the pyrimidine (B1678525) nitrogens forming critical hydrogen bonds with amino acid residues in the target's active site, such as with Asn6.55 in adenosine receptors. nih.gov

In the context of protein kinases, which are common targets for this scaffold, selectivity is a major challenge due to the highly conserved nature of the ATP-binding pocket. Structure-guided design is crucial for achieving selectivity. For example, in the development of Protein Kinase B (PKB/Akt) inhibitors, the design of compounds selective for PKB over the closely related PKA kinase was guided by subtle structural differences between their active sites. nih.gov By analyzing co-crystal structures, medicinal chemists can introduce modifications to the core scaffold that exploit these differences, placing bulky or specific chemical groups into regions of the active site that are not shared between the kinases, thereby enhancing selectivity. nih.gov

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies

Fragment-Based Drug Discovery (FBDD) and scaffold hopping are powerful strategies for identifying novel chemical matter and intellectual property.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. These initial hits are then grown or linked together to create more potent leads. The development of potent and selective PKB/Akt inhibitors originated from a fragment screening hit. nih.govacs.org The initial fragment was optimized into a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine series, demonstrating a clear path from a simple fragment to a potent lead candidate. nih.govacs.org Similarly, an FBDD approach was used to identify a new class of inhibitors for PurC in Mycobacterium abscessus, which were based on a 4-amino-6-(pyrazol-4-yl)pyrimidine scaffold. nih.gov This highlights the utility of FBDD in identifying novel aminopyrimidine-based starting points for drug discovery programs.

Scaffold Hopping: This strategy involves modifying the central chemical core of a known active compound while retaining its key binding interactions, with the goal of discovering new compounds with improved properties. A scaffold hopping approach was successfully used to generate new 2-aminopyrimidine (2-AP) analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov This work was inspired by the known anti-biofilm activity of the related 2-aminoimidazole (2-AI) heterocycle. researchgate.netnih.gov By replacing the imidazole (B134444) core with a pyrimidine core, researchers were able to develop new chemical entities with potent biological activity. nih.gov This methodology can be applied to the 2-amino-6-(pyrrolidin-3-yl)pyrimidin-4-ol scaffold to explore alternative core structures that may offer advantages in terms of synthesis, patentability, or biological profile.

| Strategy | Initial Scaffold/Fragment | Target | Resulting Scaffold/Lead |

| FBDD | Pyrrolo[2,3-d]pyrimidine fragment | PKB/Akt | 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine nih.govacs.org |

| FBDD | Various fragment libraries | M. abscessus PurC | 4-amino-6-(pyrazol-4-yl)pyrimidine based inhibitors nih.gov |

| Scaffold Hopping | 2-aminoimidazole (2-AI) | MRSA Biofilm | Aryl 2-aminopyrimidine (2-AP) analogs researchgate.netnih.gov |

| Scaffold Hopping | Co-crystallized pyrimidine ligand | FABP4 | 4-amino and 4-ureido pyridazinone inhibitors nih.gov |

Optimization of Potency and Selectivity Through Structural Refinements

Once a lead compound containing the this compound core is identified, its potency and selectivity are optimized through systematic structural modifications. This process, known as establishing the Structure-Activity Relationship (SAR), involves making discrete changes to the molecule and assessing the impact on its biological activity.

For the 2-aminopyrimidine scaffold, key areas for modification include:

Substituents on the pyrimidine ring: In the development of A1AR antagonists, the nature of the aromatic residues at positions 4 and 6 of the pyrimidine core had a significant influence on the selectivity profile. nih.govnih.gov

The exocyclic amino group: Introducing a methyl group to the exocyclic amino group of 2-amino-4,6-diarylpyrimidine-5-carbonitriles was found to be a prominent factor in achieving high selectivity for the A1 adenosine receptor. nih.govnih.gov

Substituents on appended rings: For PKB/Akt inhibitors based on a related pyrrolopyrimidine scaffold, optimization of lipophilic substituents on a piperidine (B6355638) ring was crucial for achieving nanomolar potency and up to 150-fold selectivity over the related PKA kinase. nih.gov For example, combining 2- and 4-chloro substituents on a benzyl (B1604629) group attached to the piperidine ring dramatically increased selectivity. nih.gov

The table below summarizes SAR findings for related aminopyrimidine compounds, illustrating how specific structural changes impact potency and selectivity.

| Parent Scaffold | Modification | Target(s) | Effect on Potency/Selectivity |

| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Addition of 2,4-dichloro substituents to the benzyl ring | PKB vs. PKA | Increased selectivity for PKB up to ~150-fold while retaining nanomolar potency. nih.gov |

| 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | Replacement of benzyl with 4-tert-butylbenzyl | PKB vs. PKA | Maintained high potency and achieved ~126-fold selectivity for PKB. nih.gov |

| 2-amino-4,6-diarylpyrimidine-5-carbonitrile | Introduction of a methyl group at the exocyclic amino group | A1AR vs. A2AAR | Played a prominent role in achieving unprecedented A1AR selectivity. nih.govnih.gov |

| Aryl 2-aminopyrimidine | Variation of aryl substituents | MRSA Biofilm | Led to the identification of compounds with sub-micromolar IC50 values for biofilm inhibition. researchgate.net |

Modulation of Physicochemical Properties for Desired Biological Profiles

Beyond potency and selectivity, a successful chemical probe or drug candidate must possess a suitable profile of physicochemical properties, often encompassed by ADME (Absorption, Distribution, Metabolism, and Excretion). The 2-aminopyrimidine scaffold offers numerous opportunities for modification to fine-tune these properties.

A common challenge in lead optimization is managing lipophilicity. While increased lipophilicity can sometimes improve potency, it can also lead to poor solubility, high metabolic clearance, and off-target toxicity. nih.gov In the development of PKB/Akt inhibitors, early compounds with a 4-amino-4-benzylpiperidine structure suffered from rapid metabolism, leading to low oral bioavailability. nih.govkent.ac.uk To address this, the linker between the piperidine and the lipophilic group was varied, leading to the discovery of 4-amino-piperidine-4-carboxamides as potent and orally bioavailable inhibitors. nih.gov

Key strategies for modulating physicochemical properties include:

Reducing Lipophilicity: A key strategy for improving solubility is to reduce lipophilicity, often measured as cLogP or ChromLogD. dundee.ac.uk This can be achieved by introducing polar groups or reducing the number of aromatic rings.

Improving Aqueous Solubility: Solubility can be enhanced by introducing basic nitrogen atoms that can be protonated at physiological pH, allowing for potential salt formation. dundee.ac.uk For the target compound, the pyrrolidine (B122466) and exocyclic amino groups offer sites for such modifications.

Blocking Metabolic Soft Spots: If a compound is rapidly metabolized, modifications can be made at the site of metabolism to block the reaction. For example, replacing a metabolically labile C-H bond with a C-F bond.

Optimizing Cell Permeability: The ability of a compound to cross cell membranes is critical for its activity. Properties like polar surface area (PSA) and the number of rotatable bonds are often optimized to achieve a balance between solubility and permeability.

| Initial Compound Series | Observed ADME Issue | Optimization Strategy | Result |

| 4-amino-4-benzylpiperidine PKB inhibitors | Rapid in vivo clearance, low oral bioavailability | Variation of the linker group | Identified 4-aminopiperidine-4-carboxamides with improved oral bioavailability. nih.govkent.ac.uk |

| Phenyl-substituted bi-cycle proteasome inhibitors | Poor aqueous solubility | Scaffold hopping to cores with higher predicted solubility and pKa | Identified scaffolds with significantly improved solubility in aqueous and FaSSIF media. dundee.ac.uk |

Development of PROTACs (Proteolysis-Targeting Chimeras) and other Modalities based on the Scaffold

The this compound scaffold is not limited to traditional occupancy-driven inhibitors. It can also serve as a foundation for developing novel therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than simply inhibiting it. nih.gov

A PROTAC consists of three components:

A "warhead" that binds to the target Protein of Interest (POI).

A ligand that binds to an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or VHL).

A flexible linker that connects the two.

The this compound moiety, if it binds to a protein of interest, can serve as the "warhead." By attaching a suitable linker and an E3 ligase ligand (such as thalidomide (B1683933) or its analogs for CRBN), a PROTAC can be created. nih.gov This PROTAC would recruit the E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov